4-[(5-Bromopyrimidin-2-yl)oxy]phenol
Description
Contextualization within Pyrimidine-Phenoxy Ether Chemistry
Pyrimidine-phenoxy ethers represent a class of compounds characterized by a pyrimidine (B1678525) ring linked to a phenyl group through an ether bond. This structural motif is a cornerstone in the design of biologically active molecules. chemcd.com The pyrimidine ring, an aromatic heterocycle with two nitrogen atoms, is a key component of nucleobases in DNA and RNA, making it a "privileged scaffold" in medicinal chemistry. chemcd.com Its presence can influence a molecule's polarity, solubility, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions. nih.gov
The phenoxy group, on the other hand, provides a versatile platform for introducing further chemical diversity. The phenyl ring can be substituted with various functional groups to modulate the molecule's electronic and steric properties, thereby fine-tuning its biological activity. nih.gov The ether linkage itself provides a degree of conformational flexibility, allowing the molecule to adopt optimal orientations for binding to biological targets. nih.gov The synthesis of such ethers can be achieved through several methods, including nucleophilic aromatic substitution, where a phenoxide displaces a leaving group (such as a halogen) on the pyrimidine ring. nih.gov
Significance of Brominated Pyrimidine Scaffolds in Molecular Design
The incorporation of a bromine atom at the 5-position of the pyrimidine ring is a strategic choice in molecular design. Halogenation, in general, can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov The bromine atom in 4-[(5-Bromopyrimidin-2-yl)oxy]phenol is not merely a bulky substituent; it introduces several key features:
Increased Lipophilicity: The presence of bromine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
Metabolic Stability: Bromine can block sites susceptible to metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a compound.
Enhanced Binding Affinity: The bromine atom can participate in halogen bonding, a non-covalent interaction with biological targets that can significantly enhance binding affinity and selectivity.
Synthetic Handle: The carbon-bromine bond serves as a versatile synthetic handle for further chemical modifications through cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of a wide array of substituents. nih.gov
The electron-withdrawing nature of the bromine atom and the pyrimidine ring itself makes the 5-position susceptible to nucleophilic attack, further expanding the synthetic possibilities. nih.gov
Overview of Research Trajectories for this compound and its Analogues
Research involving this compound and its analogues has primarily focused on their potential as therapeutic agents, particularly as kinase inhibitors. acs.org Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov The pyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors. acs.org
A notable example of a successful drug molecule featuring a similar structural motif is Macitentan, an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. nih.govgoogle.comresearchgate.net Macitentan contains a 5-bromo-2-pyrimidinyl)oxy]ethoxy moiety, highlighting the therapeutic potential of this chemical scaffold. nih.govgoogle.comresearchgate.net
The research trajectories for this compound and its analogues can be broadly categorized as follows:
Design and Synthesis of Novel Kinase Inhibitors: Researchers are actively designing and synthesizing novel derivatives by modifying the phenolic part of the molecule to enhance potency and selectivity against specific kinases. Structure-activity relationship (SAR) studies are crucial in this process to understand how different substituents influence biological activity. nih.govresearchgate.net
Exploration of Other Biological Activities: While kinase inhibition is a major focus, the broad biological activity of pyrimidine derivatives suggests that analogues of this compound may also exhibit other therapeutic properties, such as antimicrobial, anti-inflammatory, or antiviral activities. nih.govresearchgate.net
Development of Bioisosteric Replacements: To optimize the pharmacokinetic properties of these molecules, researchers are exploring bioisosteric replacements for the phenol (B47542) group. Bioisosteres are functional groups with similar physicochemical properties that can improve a molecule's metabolic stability, solubility, or toxicity profile without compromising its biological activity.
The table below summarizes some of the key research findings for analogues of this compound.
| Analogue | Target | Key Findings |
| Macitentan | Endothelin Receptors | Orally active dual antagonist for pulmonary arterial hypertension. nih.govgoogle.comresearchgate.net |
| Various 5-bromo-pyrimidine derivatives | Tyrosine Kinases (e.g., Bcr/Abl) | Potent inhibition of kinase activity, suggesting potential as anticancer agents. nih.gov |
| Pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) derivatives | EGFR L858R/T790M | Novel inhibitors with potential for treating non-small cell lung cancer. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(5-bromopyrimidin-2-yl)oxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-5-12-10(13-6-7)15-9-3-1-8(14)2-4-9/h1-6,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMONOVBATWRDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001291919 | |
| Record name | 4-[(5-Bromo-2-pyrimidinyl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69033-88-1 | |
| Record name | 4-[(5-Bromo-2-pyrimidinyl)oxy]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69033-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(5-Bromo-2-pyrimidinyl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Chemical Transformations of 4 5 Bromopyrimidin 2 Yl Oxy Phenol
Established Synthetic Pathways to the 4-[(5-Bromopyrimidin-2-yl)oxy]phenol Core
The formation of the ether linkage between the pyrimidine (B1678525) and phenol (B47542) rings is the key step in the synthesis of this compound. This can be achieved through several established synthetic strategies, primarily involving nucleophilic aromatic substitution or cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a primary method for the synthesis of aryl ethers and is a probable route for the synthesis of this compound. In this approach, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and is activated by electron-withdrawing groups. Pyrimidines are electron-deficient heterocycles, which makes them suitable substrates for SNAr reactions.
The synthesis would likely involve the reaction of a dihalopyrimidine, such as 2,5-dibromopyrimidine, with hydroquinone in the presence of a base. The base deprotonates the hydroquinone to form a more nucleophilic phenoxide, which then attacks the 2-position of the pyrimidine ring, displacing one of the bromine atoms. The reaction is generally regioselective, with the 2-position of the pyrimidine being more activated towards nucleophilic attack than the 5-position.
A typical reaction scheme would be:
Reactants : 2,5-Dibromopyrimidine and Hydroquinone
Base : Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
Solvent : Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Temperature : Elevated temperatures are often required to drive the reaction to completion.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |
| 2,5-Dibromopyrimidine | Hydroquinone | K₂CO₃ | DMF | 80-120 °C | This compound |
This method is advantageous due to the availability of the starting materials and the straightforward nature of the reaction.
Cross-Coupling Approaches for Pyrimidine-Phenol Linkage Formation
Palladium-catalyzed cross-coupling reactions offer another powerful tool for the formation of C-O bonds. While less common for the direct synthesis of this specific ether linkage compared to SNAr, variations of the Buchwald-Hartwig amination, adapted for C-O coupling, could be employed. This would involve the reaction of 5-bromopyrimidin-2-ol with a protected 4-bromophenol or vice versa, in the presence of a palladium catalyst, a suitable ligand, and a base.
However, a more plausible cross-coupling approach would be a variation of the Ullmann condensation, which uses a copper catalyst to promote the coupling of an aryl halide with an alcohol or phenol. In this case, 2,5-dibromopyrimidine could be reacted with hydroquinone in the presence of a copper catalyst.
Regioselective Synthesis and Precursor Design
The regioselectivity of the synthesis is crucial to ensure the desired connectivity. When using 2,5-dibromopyrimidine, the 2-position is generally more susceptible to nucleophilic attack than the 5-position due to the electronic influence of the two nitrogen atoms in the pyrimidine ring. This inherent reactivity favors the formation of the desired 2-phenoxy linkage.
For precursor design, the use of hydroquinone as the phenol source directly provides the desired 4-hydroxy-phenoxy moiety. If a protected hydroquinone is used, a subsequent deprotection step would be necessary. The choice of the pyrimidine precursor is also critical; 2,5-dibromopyrimidine is a logical starting material due to the differential reactivity of the two bromine atoms.
Functionalization and Derivatization Reactions of this compound
The this compound core possesses two primary sites for further chemical modification: the phenolic hydroxyl group and the bromine atom on the pyrimidine ring.
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a versatile functional handle that can undergo a variety of reactions, including:
Etherification : The hydroxyl group can be alkylated to form ethers using alkyl halides in the presence of a base. This allows for the introduction of a wide range of alkyl or substituted alkyl groups.
Esterification : Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base or an acid catalyst will yield the corresponding esters.
Protection : The hydroxyl group can be protected with various protecting groups, such as silyl ethers (e.g., TBDMS) or benzyl ethers, to allow for selective reactions at other positions of the molecule.
| Reaction Type | Reagent | Base/Catalyst | Product |
| Etherification | Alkyl halide (e.g., CH₃I) | K₂CO₃ | 2-(4-Methoxyphenoxy)-5-bromopyrimidine |
| Esterification | Acyl chloride (e.g., Acetyl chloride) | Pyridine | 4-((5-Bromopyrimidin-2-yl)oxy)phenyl acetate |
Transformations Involving the Pyrimidine Bromine Atom (e.g., Cross-Coupling, Nucleophilic Substitution)
The bromine atom at the 5-position of the pyrimidine ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling : This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups by coupling with the corresponding boronic acids or esters. This is a highly versatile method for creating biaryl structures. researchgate.netnih.gov
Sonogashira Coupling : This reaction introduces alkyne functionalities by coupling with terminal alkynes. rsc.orgresearchgate.netsoton.ac.ukwikipedia.org This is a valuable tool for the synthesis of precursors for further transformations or for the introduction of rigid linkers.
Buchwald-Hartwig Amination : This reaction forms a new carbon-nitrogen bond by coupling with a primary or secondary amine. wikipedia.orgorganic-chemistry.orgjk-sci.comresearchgate.netlibretexts.org This allows for the synthesis of a wide variety of amino-substituted pyrimidines.
Heck Coupling : This reaction can be used to introduce alkene substituents.
Stille Coupling : This reaction involves the coupling with organostannanes to form new carbon-carbon bonds.
Below is a table summarizing these potential transformations:
| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Aryl-2-(4-hydroxyphenoxy)pyrimidine |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | 5-Alkynyl-2-(4-hydroxyphenoxy)pyrimidine |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 5-Amino-2-(4-hydroxyphenoxy)pyrimidine |
These synthetic methodologies highlight the importance of this compound as a key building block in medicinal chemistry and materials science, providing access to a diverse range of complex molecular architectures.
Modifications of the Pyrimidine and Phenyl Rings (e.g., Arylation, Alkylation)
The structure of this compound contains two key sites for chemical modification: the bromine-substituted pyrimidine ring and the phenolic phenyl ring. These sites can undergo a variety of chemical reactions, including arylation and alkylation, to introduce new functional groups and extend the molecular framework.
Arylation of the Phenyl Ring:
A significant advancement in the functionalization of phenoxy-pyrimidine scaffolds is the palladium-catalyzed ortho-C-H bond activation of the phenyl ring. This strategy allows for the direct introduction of aryl groups at the position ortho to the phenoxy linkage, a transformation that is otherwise challenging to achieve with high regioselectivity. Research has demonstrated the successful ortho-arylation of 2-phenoxypyrimidine derivatives with various arylboronic acids. The reaction typically proceeds in the presence of a palladium catalyst, such as palladium(II) acetate, and an oxidant.
The direct arylation of 2-phenoxypyrimidine derivatives has been shown to be effective with both electron-rich and electron-deficient arylboronic acids, affording mono-arylated products in good yields under relatively mild conditions. However, sterically hindered boronic acids may exhibit lower reactivity.
Table 1: Palladium-Catalyzed Ortho-Arylation of 2-(2,4-dimethylphenoxy)pyrimidine with Various Phenylboronic Acids
| Entry | Phenylboronic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 2-(2,4-dimethyl-6-phenylphenoxy)pyrimidine | 78 |
| 2 | 4-Methylphenylboronic acid | 2-(2,4-dimethyl-6-(p-tolyl)phenoxy)pyrimidine | 82 |
| 3 | 4-Methoxyphenylboronic acid | 2-(2,4-dimethyl-6-(4-methoxyphenyl)phenoxy)pyrimidine | 85 |
| 4 | 4-Chlorophenylboronic acid | 2-(6-(4-chlorophenyl)-2,4-dimethylphenoxy)pyrimidine | 75 |
| 5 | 2-Methylphenylboronic acid | 2-(2,4-dimethyl-6-(o-tolyl)phenoxy)pyrimidine | 45 |
Functionalization of the Pyrimidine Ring:
The bromine atom at the C-5 position of the pyrimidine ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl or vinyl substituents by coupling the bromopyrimidine with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base. The reaction is known for its high tolerance of various functional groups. Computational studies on the Suzuki-Miyaura reaction of 5-bromopyrimidine have indicated that the carbon-bromine bond is highly susceptible to oxidative addition to the palladium catalyst, facilitating the coupling process illinois.edu.
Sonogashira Coupling: This coupling reaction allows for the introduction of alkyne moieties by reacting the bromopyrimidine with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This method is highly efficient for creating C(sp²)-C(sp) bonds.
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the bromopyrimidine with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of new carbon-carbon bonds and the synthesis of complex olefinic structures.
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling the bromopyrimidine with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This method is widely used for the synthesis of arylamines.
Table 2: Overview of Potential Cross-Coupling Reactions for the Functionalization of the 5-Bromopyrimidine Moiety
| Reaction | Coupling Partner | Resulting Functional Group | Key Reagents |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid or ester | Aryl/vinyl | Pd catalyst, base |
| Sonogashira Coupling | Terminal alkyne | Alkynyl | Pd catalyst, Cu(I) co-catalyst, amine base |
| Heck Coupling | Alkene | Alkenyl | Pd catalyst, base |
| Buchwald-Hartwig Amination | Primary/secondary amine | Amino | Pd catalyst, strong base |
Alkylation:
Alkylation can be performed on the phenolic hydroxyl group. The most common method for phenol alkylation involves the reaction of the phenol with an alkyl halide or sulfate in the presence of a base. This reaction proceeds via nucleophilic substitution of the alkyl group by the phenoxide anion.
Methodological Advancements in Synthesis (e.g., Green Chemistry, Catalysis)
Recent advancements in synthetic chemistry have focused on the development of more sustainable and efficient methods. These principles are applicable to the synthesis and functionalization of this compound and its derivatives.
Green Chemistry Approaches:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and improved purity of products compared to conventional heating methods. This technology has been successfully applied to various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling of aryl halides. The use of microwave heating can accelerate the synthesis of functionalized pyrimidines, making the process more energy-efficient nih.govresearchgate.netsemanticscholar.orgmdpi.com.
Solvent Selection and Aqueous Media: The use of environmentally benign solvents is a cornerstone of green chemistry. For Suzuki-Miyaura reactions, the use of aqueous media or solvent mixtures with water has been explored. Water is an attractive solvent due to its low cost, non-flammability, and low toxicity. Catalytic systems have been developed that are effective in aqueous environments, reducing the reliance on volatile organic solvents nih.gov.
Advanced Catalysis:
Heterogeneous Catalysis: The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst recovery and reuse. For Suzuki-Miyaura couplings, palladium catalysts immobilized on solid supports have been developed. These catalysts can be easily separated from the reaction mixture by filtration, simplifying product purification and reducing metal contamination in the final product.
Flow Chemistry: Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. This technology offers several advantages, including enhanced reaction control, improved safety, and easier scalability. Flow reactors have been successfully employed for Suzuki-Miyaura coupling reactions, allowing for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities acsgcipr.orgvapourtec.com. The use of packed-bed reactors with heterogeneous catalysts in flow systems further enhances the sustainability of the process by allowing for continuous operation and catalyst recycling vapourtec.com.
Table 3: Comparison of Synthetic Methodologies
| Methodology | Key Advantages | Relevance to this compound Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. | Acceleration of cross-coupling reactions on the pyrimidine ring. |
| Aqueous Media | Reduced use of volatile organic solvents, improved safety, lower cost. | Greener Suzuki-Miyaura coupling for arylation of the pyrimidine ring. |
| Heterogeneous Catalysis | Easy catalyst separation and recycling, reduced metal contamination. | Sustainable functionalization of the bromopyrimidine moiety. |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability, potential for automation. | Efficient and controlled synthesis and functionalization of the core structure. |
Structure Activity Relationship Sar Studies and Rational Molecular Design of 4 5 Bromopyrimidin 2 Yl Oxy Phenol Derivatives
Impact of Structural Modifications on Biological Interactions and Modulatory Activities
The biological profile of 4-[(5-Bromopyrimidin-2-yl)oxy]phenol derivatives can be finely tuned by strategic structural modifications. These alterations can enhance target affinity, improve selectivity, and optimize pharmacokinetic properties. The following sections dissect the impact of modifications at key positions within the molecule.
Role of Pyrimidine (B1678525) Ring Substitution Patterns
The pyrimidine ring is a cornerstone of the this compound scaffold, and its substitution pattern is a critical determinant of biological activity. The position of substituents on this heterocyclic ring can greatly influence the molecule's interaction with target proteins. nih.gov
The bromine atom at the C5 position is a key feature. Halogen atoms, particularly bromine, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the active site of a protein, thereby enhancing binding affinity. The substitution of the bromine at the C5 position with other halogens or small alkyl groups can significantly alter the inhibitory potency of these compounds. For instance, replacing bromine with chlorine, another halogen, may lead to a slight decrease in activity due to the lower polarizability of chlorine, which weakens the halogen bond. Conversely, introducing a methyl group could either enhance or diminish activity depending on the steric tolerance of the binding pocket.
Substitutions at other positions of the pyrimidine ring also play a crucial role. For example, the introduction of small amino or substituted amino groups at the C4 position can introduce additional hydrogen bond donor or acceptor sites, potentially leading to stronger interactions with the target enzyme. A review of pyrimidine derivatives has highlighted that the nature and position of substituents on the pyrimidine nucleus are paramount in dictating their biological activities, which span from anticancer to antimicrobial effects. nih.gov
Table 1: Illustrative SAR Data for Pyrimidine Ring Modifications
| Compound ID | R1 (C5-position) | R2 (C4-position) | Target Kinase IC50 (nM) |
| 1a | Br | H | 50 |
| 1b | Cl | H | 75 |
| 1c | CH3 | H | 120 |
| 1d | Br | NH2 | 25 |
| 1e | Br | NHCH3 | 30 |
Note: The data in this table is illustrative and based on general principles of medicinal chemistry for kinase inhibitors, as specific experimental data for direct analogs of this compound is not publicly available.
Influence of Phenoxy Moiety Derivatization
The phenoxy moiety of this compound serves as another critical region for structural modification to modulate biological activity. The hydroxyl group on the phenol (B47542) ring is a key interaction point, often acting as a hydrogen bond donor.
Derivatization of this phenolic hydroxyl group can have profound effects. For example, its conversion to a methoxy (B1213986) ether could abolish a key hydrogen bond, leading to a significant loss of activity. However, in some cases, this modification might be beneficial if the hydroxyl group is exposed to a solvent-accessible region and not involved in a critical interaction. Furthermore, the introduction of various substituents on the phenyl ring can influence the electronic properties and steric profile of the molecule. Electron-withdrawing groups, such as nitro or cyano groups, can modulate the pKa of the phenolic hydroxyl, while bulky substituents can probe for additional binding pockets.
Studies on related 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors have shown that modifications on the western ring (the phenoxy moiety) are well-tolerated and can be systematically explored to improve potency. nih.gov For instance, the introduction of chloro or trifluoromethyl groups at various positions on the phenyl ring has been shown to enhance inhibitory activity against certain kinases. nih.gov
Table 2: Illustrative SAR Data for Phenoxy Moiety Modifications
| Compound ID | R3 (on Phenoxy Ring) | Target Kinase IC50 (nM) |
| 2a | 4-OH | 50 |
| 2b | 4-OCH3 | 500 |
| 2c | 4-OH, 3-Cl | 35 |
| 2d | 4-OH, 3-CF3 | 40 |
| 2e | 4-OH, 2-F | 60 |
Note: The data in this table is illustrative and based on general principles of medicinal chemistry for kinase inhibitors, as specific experimental data for direct analogs of this compound is not publicly available.
Effects of Linker Variations and Heteroatom Scaffolds
The ether linkage between the pyrimidine and the phenol is not merely a spacer but an integral part of the pharmacophore. Variations in this linker can alter the conformational flexibility and the relative orientation of the two aromatic rings, which is often crucial for optimal binding to the target.
Furthermore, the introduction of short alkyl chains or other functional groups as part of the linker can be explored. For example, an acetamide (B32628) linker, as seen in 2-aryloxy-N-(pyrimidin-5-yl)acetamides, provides additional points for interaction and can improve the physicochemical properties of the molecule. nih.gov The choice of linker can also influence metabolic stability and other pharmacokinetic parameters.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are invaluable tools in medicinal chemistry for predicting the activity of novel compounds and for understanding the physicochemical properties that are important for biological response.
For derivatives of this compound, a QSAR study would typically involve the calculation of a wide range of molecular descriptors for a series of analogs with known biological activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
A common approach is to use multiple linear regression (MLR) to develop a QSAR equation. For a hypothetical series of kinase inhibitors based on the this compound scaffold, a QSAR model might look like:
pIC50 = c0 + c1logP + c2MR + c3*σ + ...
where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the partition coefficient (a measure of hydrophobicity), MR is the molar refractivity (a measure of steric bulk), and σ is the Hammett electronic parameter. The coefficients (c0, c1, c2, c3) are determined by the regression analysis and indicate the relative importance of each descriptor.
More advanced techniques like artificial neural networks (ANN) can also be employed to capture non-linear relationships between the descriptors and the biological activity. nih.gov The predictive power of a QSAR model is assessed through statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). nih.gov
Pharmacophore Elucidation and Ligand-Based Design Principles
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com For a series of active this compound derivatives, a pharmacophore model would typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
A hypothetical pharmacophore model for a kinase inhibitor based on this scaffold might include:
A hydrogen bond acceptor: corresponding to one of the nitrogen atoms in the pyrimidine ring.
A hydrogen bond donor: corresponding to the phenolic hydroxyl group.
A halogen bond donor/hydrophobic feature: representing the bromine atom at the C5 position of the pyrimidine ring.
Two aromatic rings: representing the pyrimidine and phenol rings, which can engage in π-π stacking interactions with aromatic residues in the kinase active site.
Once a statistically validated pharmacophore model is developed, it can be used as a 3D query to screen large virtual compound libraries to identify novel scaffolds that match the key interaction features. This approach allows for scaffold hopping, leading to the discovery of new chemical series with potentially improved properties. The identified hits can then be synthesized and biologically evaluated, providing a rational and efficient pathway for lead discovery.
Mechanistic Investigations of Biological Activities for 4 5 Bromopyrimidin 2 Yl Oxy Phenol Analogues in Preclinical Research
Elucidation of Molecular Targets and Binding Mechanisms
Understanding the direct molecular interactions of a compound is fundamental to elucidating its mechanism of action. For analogues of 4-[(5-Bromopyrimidin-2-yl)oxy]phenol, research has explored their effects on various enzymes and receptors, providing insights into their potential therapeutic applications.
Receptor Ligand Binding and Allosteric Modulation (e.g., Endothelin Receptors, M1 mAChR)
Analogues of this compound have also been investigated for their ability to bind to and modulate G-protein coupled receptors (GPCRs), which are important drug targets.
Endothelin Receptors: A notable analogue, Macitentan (N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide), is a potent dual antagonist of endothelin receptors (ETA and ETB). Its discovery stemmed from a medicinal chemistry program that built upon the structure of bosentan, another dual endothelin receptor antagonist. Macitentan emerged as a highly effective compound with excellent pharmacokinetic properties.
M1 Muscarinic Acetylcholine (B1216132) Receptor (M1 mAChR): The M1 muscarinic acetylcholine receptor is a target for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia. nih.govnih.gov The development of positive allosteric modulators (PAMs) for the M1 mAChR is an attractive strategy to enhance receptor activity with greater subtype selectivity. nih.govnih.gov Research in this area has identified 6-phenylpyrimidin-4-ones as a scaffold for M1 mAChR PAMs. nih.gov Studies on these compounds have explored how modifications to their structure affect their allosteric affinity and efficacy. nih.gov While direct data on this compound is not available, the activity of other pyrimidine-containing molecules at the M1 mAChR suggests a potential avenue for investigation. nih.govresearchgate.net
Protein-Compound Interaction Analysis (e.g., Crystallographic Fragment Screening)
The precise determination of how a ligand binds to its protein target is crucial for structure-based drug design. X-ray crystallography is a powerful technique for visualizing these interactions at an atomic level. springernature.comresearchgate.netnih.govfrontiersin.org This method can be used to study stable protein-ligand complexes, often through co-crystallization or by soaking the ligand into pre-formed protein crystals. springernature.comresearchgate.net
For pyrimidine-based compounds, crystallographic studies have been instrumental in understanding their binding modes. For example, the crystal structure of pyrimidine (B1678525) itself has been determined. nih.gov In the context of drug discovery, fragment-based screening using techniques like differential scanning fluorimetry followed by X-ray crystallography has been used to identify novel, non-pyrimidine inhibitors of Plasmodium falciparum DHFR. nih.gov These studies revealed that fragment hits bind in the active site near catalytic residues, providing a starting point for developing more potent inhibitors. nih.gov
While specific crystallographic fragment screening data for this compound analogues is not publicly available, the general applicability of this technique to pyrimidine-containing ligands highlights its potential for elucidating the binding mechanisms of this compound class in future research.
Cellular Pathway Modulation and Biological Response Profiling
Beyond direct molecular interactions, it is essential to understand how compounds affect the complex network of cellular pathways, leading to a biological response.
Signaling Pathway Interrogation
Analogues of this compound can influence various intracellular signaling cascades, leading to changes in cellular function.
MAPK Signaling Pathway: As mentioned earlier, the MAPK pathway is a key regulator of cellular processes. nih.govijmphs.commdpi.com Pyrimidine biosynthesis is itself regulated by the MAPK and PKA signaling cascades, where MAPK activation enhances the pathway, and PKA activation down-regulates it. nih.gov The ability of some pyrimidine derivatives to inhibit p38α MAPK suggests a direct modulatory effect on this pathway, which can lead to anticancer effects through the induction of apoptosis and cell cycle arrest. ijmphs.com
NF-κB Signaling Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central mediator of inflammation, immune responses, and cell survival. nih.govmdpi.comyoutube.comnih.govmdpi.com It can be activated by various stimuli, leading to the transcription of pro-inflammatory genes. nih.govyoutube.com Given the role of pyrimidine analogues in modulating inflammatory responses through enzymes like lipoxygenase, investigating their impact on the NF-κB pathway is a logical next step. While direct evidence for this compound is lacking, the known anti-inflammatory properties of many heterocyclic compounds suggest that modulation of NF-κB signaling is a plausible mechanism of action.
Gene Expression Analysis and Transcriptional Responses
The ultimate effect of a compound on a cell is often reflected in changes to its gene expression profile. Analyzing these transcriptional responses can provide a comprehensive view of a compound's biological impact.
The regulation of pyrimidine biosynthetic genes themselves is a complex process that can occur at the level of transcription. nih.gov In bacteria, for example, regulatory mechanisms can involve premature transcription termination or translation inhibition in response to nucleotide levels. nih.gov In yeast, the repair of UV-induced pyrimidine dimers in DNA is linked to transcription-coupled repair pathways. nih.gov
While specific gene expression profiling studies for this compound or its direct analogues are not widely reported in public databases, studies on other compounds have demonstrated the power of this approach. For instance, gene expression profiling has been used to classify multiple myeloma based on the activity of pathways like NF-κB. nih.gov Similarly, studies on prolactinomas treated with bromocriptine (B1667881) have identified changes in the expression of specific microRNAs and their target genes, providing insights into the drug's mechanism of action. nih.gov Future transcriptomic studies on cells treated with this compound analogues could reveal novel mechanisms and biological activities.
Apoptosis Induction and Cell Viability Studies
Analogues of this compound have been the subject of intense investigation to determine their effects on cell viability and their ability to induce programmed cell death, or apoptosis, in various cell lines, especially those derived from tumors.
One notable study on a pyrimidine-ether analogue, a potent and selective inhibitor of the ELOVL1 enzyme, demonstrated significant effects on apoptosis. Mechanistic studies revealed that this compound induces apoptosis through the formation of the mitochondrial permeability transition pore (mPTP). researchgate.net This process is a critical event in the intrinsic pathway of apoptosis, leading to the release of pro-apoptotic factors from the mitochondria and subsequent cell death. The study identified that the accumulation of specific ceramides, namely m18:0/24:1, is a key toxic species that triggers the BAX-dependent formation of the mPTP. researchgate.net
The cytotoxic and cytostatic actions of related derivatives have also been assessed. For instance, certain benzoate (B1203000) derivatives of similar phenol-containing structures have been evaluated for their impact on cell viability. While some of these compounds exhibited no significant cytotoxicity at concentrations up to 50μM, they did cause notable cytostasis, with IC50 values often lower than 10μM. nih.gov This indicates a potent inhibition of cell proliferation without immediately inducing cell death.
The following table summarizes the effects of representative analogues on cell viability and apoptosis:
| Compound Class | Target/Mechanism | Effect | Cell Lines |
| Pyrimidine-ether analogue | ELOVL1 inhibitor, mPTP formation | Apoptosis induction | Not specified |
| Benzoate derivatives | Not specified | Cytostasis | Not specified |
In Vitro and Ex Vivo Assessment Methodologies
A variety of in vitro and ex vivo assays are employed to dissect the biological activities of this compound analogues at the cellular and molecular levels.
To investigate the mechanism of cell death, researchers utilize assays that specifically detect apoptosis. These include Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between apoptotic and necrotic cells. Furthermore, assays measuring the activity of caspases, key enzymes in the apoptotic cascade, are commonly used.
In the context of the pyrimidine-ether ELOVL1 inhibitor, supplementation experiments with various very-long-chain fatty acids were crucial in identifying the specific toxic lipid species responsible for inducing apoptosis. researchgate.net
Biochemical assays are essential for confirming direct interaction with a molecular target and for quantifying the functional consequences of this interaction. For pyrimidine derivatives targeting enzymes, these assays are paramount.
For example, studies on various pyrimidine derivatives have utilized biochemical assays to determine their inhibitory effects on a range of metabolic enzymes, including carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase (AR). nih.govresearchgate.net These assays typically involve incubating the purified enzyme with its substrate and the inhibitor, and then measuring the rate of product formation. From this data, key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be calculated. nih.govresearchgate.net
For the pyrimidine-ether ELOVL1 inhibitor, in vitro activity was well-characterized, laying the groundwork for its use in further mechanistic studies. researchgate.net Similarly, for a series of thieno[2,3-d]pyrimidine (B153573) derivatives, their activity as Arf1-GEFs inhibitors was confirmed through biochemical evaluation. nih.gov
The following table provides an overview of the types of assays used:
| Assay Type | Purpose | Example Application |
| Cell Viability Assays (e.g., MTT) | To assess the effect on cell proliferation and survival. | General screening of pyrimidine derivatives. |
| Apoptosis Assays (e.g., Annexin V) | To determine the mode of cell death. | Mechanistic studies of ELOVL1 inhibitors. researchgate.net |
| Enzyme Inhibition Assays | To quantify the inhibitory potency against specific enzymes. | Evaluation of pyrimidine derivatives against metabolic enzymes. nih.govresearchgate.net |
| Target Engagement Assays | To confirm direct binding to the intended molecular target. | Characterization of Arf1-GEFs inhibitors. nih.gov |
Preclinical In Vivo Models for Mechanistic Characterization
To understand the mechanistic actions of this compound analogues in a whole organism, preclinical in vivo models are indispensable. These studies are conducted in non-human organisms and are focused on elucidating the compound's mechanism of action rather than its efficacy or safety for therapeutic use.
For instance, a pyrimidine-ether compound, developed as an ELOVL1 inhibitor, was shown to be biologically active in both mouse and rat models. researchgate.net These in vivo studies were critical for establishing the compound's activity in a physiological context.
In another example, a potent thieno[2,3-d]pyrimidine derivative, identified as an Arf1-GEFs inhibitor, demonstrated robust antitumor efficacy in a CT26 colon cancer xenograft model. nih.gov This type_of_study not only confirms the compound's activity in a living organism but also provides a platform to study its effects on the tumor microenvironment and other systemic factors.
Furthermore, in vivo studies have been used to characterize other biological activities of pyrimidine derivatives. For example, a series of 1,6-dihydropyrimidine derivatives were screened in vivo for their diuretic activity in rats. nih.gov This allowed for the identification of compounds with significant diuretic properties and provided insights into their physiological effects. nih.gov
These in vivo models are crucial for validating the mechanistic hypotheses generated from in vitro studies and for understanding the complex biological responses to these compounds.
Advanced Spectroscopic and Biophysical Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule like 4-[(5-Bromopyrimidin-2-yl)oxy]phenol and its derivatives, ¹H and ¹³C NMR spectroscopy would provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.
In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the aromatic protons on both the phenol (B47542) and pyrimidine (B1678525) rings. The protons on the pyrimidine ring, being adjacent to electronegative nitrogen atoms and a bromine atom, would likely appear at a lower field (higher ppm) compared to the phenolic protons. The protons on the phenol ring would exhibit a characteristic splitting pattern, typically an AA'BB' system for a 1,4-disubstituted benzene (B151609) ring. The phenolic hydroxyl proton would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Similarly, a ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring would be significantly deshielded due to the attached heteroatoms. The carbon atom bearing the bromine would show a characteristic shift, and the ether-linked carbons would also have specific chemical shifts that are diagnostic of their environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine-H | 8.0 - 9.0 | - |
| Phenol-H (ortho to -OH) | 6.8 - 7.2 | - |
| Phenol-H (meta to -OH) | 7.0 - 7.5 | - |
| Phenolic -OH | Variable (4.0 - 8.0) | - |
| Pyrimidine-C (C2, C4/C6) | - | 155 - 170 |
| Pyrimidine-C (C5-Br) | - | 90 - 100 |
| Phenol-C (C-O) | - | 150 - 160 |
| Phenol-C (C-OH) | - | 150 - 160 |
| Phenol-C (other) | - | 115 - 130 |
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass with high precision, which in turn confirms its elemental formula (C₁₀H₇BrN₂O₂).
The presence of bromine would be readily identifiable in the mass spectrum due to its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Electron ionization (EI) or electrospray ionization (ESI) sources could be used to generate ions. The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the ether linkage, leading to the formation of ions corresponding to the bromopyrimidinyl and phenoxy moieties. Further fragmentation of these ions would yield additional structural details. In the context of drug metabolism studies, MS is crucial for the identification of metabolites, where modifications such as hydroxylation, glucuronidation, or sulfation of the parent compound can be detected by corresponding mass shifts.
X-ray Crystallography for Solid-State Structure and Ligand-Bound Complexes
X-ray crystallography provides the most definitive three-dimensional structural information of a compound in its solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown. The resulting crystal structure would reveal precise bond lengths, bond angles, and torsional angles within the molecule.
Furthermore, X-ray crystallography is instrumental in understanding intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking. For this compound, the phenolic hydroxyl group and the nitrogen atoms of the pyrimidine ring could participate in hydrogen bonding networks, influencing the crystal packing.
In the context of drug design, co-crystallization of derivatives of this compound with their biological targets (e.g., enzymes, receptors) can provide invaluable insights into the binding mode and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) that are critical for biological activity. This information is then used to guide the design of more potent and selective drug candidates.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their environment.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:
A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.
C-O stretching vibrations for the ether linkage, usually appearing in the 1200-1300 cm⁻¹ region.
Aromatic C-H and C=C stretching vibrations in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.
Vibrations associated with the pyrimidine ring.
A C-Br stretching vibration, which typically appears at lower wavenumbers.
Raman spectroscopy, which is complementary to IR spectroscopy, would also provide a characteristic vibrational fingerprint of the molecule. It is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The combination of IR and Raman data allows for a more complete vibrational assignment and a deeper understanding of the molecular structure and intermolecular interactions.
Biophysical Techniques for Molecular Interaction Characterization
To understand how derivatives of this compound interact with biological macromolecules, various biophysical techniques are employed. These methods are crucial for determining binding affinity, kinetics, and thermodynamics, which are key parameters in drug discovery.
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the binding of a ligand (the small molecule) to a target protein immobilized on a sensor surface. SPR provides real-time data on the association and dissociation rates of the binding event, from which the equilibrium dissociation constant (K_D) can be calculated, providing a measure of binding affinity.
Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat changes associated with a binding event. By titrating the ligand into a solution containing the target protein, ITC can determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). This detailed thermodynamic profile provides insights into the driving forces of the binding interaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
